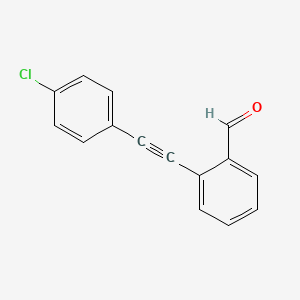

2-((4-Chlorophenyl)ethynyl)benzaldehyde

Description

Significance of Arylalkyne-Containing Building Blocks in Organic Chemistry

Arylalkyne-containing building blocks, characterized by a carbon-carbon triple bond directly attached to an aromatic ring, are of paramount importance in organic synthesis. boronmolecular.com Their significance stems from the unique structural and electronic properties imparted by the alkyne group. Alkynes introduce a linear, rigid element into molecular frameworks, which is a valuable feature in the design of functional materials and pharmacologically active molecules. The triple bond's high degree of unsaturation and sp-hybridized carbons make it a hub of reactivity, susceptible to a wide array of chemical transformations. numberanalytics.com

These building blocks are central to the construction of complex molecular architectures for several reasons:

Versatility in Reactions: Alkynes participate in numerous reactions, including cycloadditions, metathesis, and electrophilic additions. They are particularly crucial in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Glaser couplings, which are fundamental for forming carbon-carbon bonds. wikipedia.orglibretexts.orggelest.com

Applications in Materials Science: The extended π-conjugation in molecules synthesized from arylalkynes leads to interesting electronic and optoelectronic properties. This makes them key components in the development of conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced materials. numberanalytics.comlibretexts.org

Role in Medicinal Chemistry: The arylalkyne motif is present in various natural products and synthetic pharmaceuticals, including antifungal and antiretroviral drugs. Its rigidity can help in optimizing the binding of a drug molecule to its target receptor. Furthermore, the alkyne group can act as a reactive handle for further functionalization or bioconjugation.

The ability to use arylalkynes to rapidly assemble complex structures, often through multi-bond forming cascade reactions, aligns with the modern synthetic goals of efficiency and atom economy. nih.gov

Overview of Benzaldehyde (B42025) Derivatives in Synthetic Methodologies

Benzaldehyde and its derivatives are among the most fundamental and versatile reactants in organic synthesis. wisdomlib.orgwikipedia.org As the simplest aromatic aldehyde, benzaldehyde consists of a benzene (B151609) ring attached to a formyl group (CHO). wikipedia.org This aldehyde functionality is the primary site of reactivity, making these compounds indispensable starting materials and intermediates in a multitude of chemical processes. wisdomlib.orgontosight.ai

The utility of benzaldehyde derivatives is widespread:

Carbon-Carbon Bond Formation: They are classic substrates in cornerstone reactions such as the Wittig, Grignard, and aldol (B89426) condensation reactions, allowing for the extension of carbon chains and the creation of complex structures like stilbenes and cinnamaldehyde (B126680) derivatives. wikipedia.org

Synthesis of Heterocycles: Benzaldehyde derivatives are crucial precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals.

Industrial Applications: Beyond their role as synthetic intermediates, these compounds are used directly in various industries. They are employed as flavoring agents, in perfumery, and in the agrochemical sector. wikipedia.orgontosight.aigoogle.com

The substitution pattern on the aromatic ring of benzaldehyde derivatives can be tailored to modulate their reactivity and to incorporate specific functionalities into the target molecule, making them highly adaptable tools for synthetic chemists. orientjchem.org

Structural Context of 2-((4-Chlorophenyl)ethynyl)benzaldehyde within the Alkynylbenzaldehyde Class

This compound belongs to the family of 2-alkynylbenzaldehydes. This class of compounds is distinguished by the presence of an aldehyde group and an alkyne group positioned ortho to each other on a benzene ring. This specific 1,2-disubstitution pattern creates a bifunctional substrate ideally primed for intramolecular reactions. scispace.com The proximity of the electrophilic aldehyde carbon and the nucleophilic alkyne π-system allows these molecules to serve as powerful precursors for the synthesis of diverse and complex cyclic compounds. scispace.com

The synthesis of 2-alkynylbenzaldehydes is commonly achieved via Sonogashira cross-coupling. This reaction joins a terminal alkyne with an aryl halide, typically a 2-halobenzaldehyde, using a palladium catalyst and a copper(I) cocatalyst. wikipedia.orgorganic-chemistry.orgwikipedia.org For the title compound, this would involve the coupling of a 2-halobenzaldehyde with 1-chloro-4-ethynylbenzene.

| Property | Value |

|---|---|

| CAS Number | 1251832-81-1 |

| Molecular Formula | C15H9ClO |

| Molecular Weight | 240.69 g/mol |

| Appearance | Light-yellow to yellow powder or crystals |

Data sourced from Sigma-Aldrich sigmaaldrich.com

The unique structural arrangement of 2-alkynylbenzaldehydes makes them exceptionally useful in cyclization and annulation reactions. The aldehyde can be activated by a catalyst, after which an intramolecular nucleophilic attack involving the alkyne can occur, leading to the formation of various heterocyclic ring systems. nih.govacs.orgresearchgate.net The specific product formed is often dependent on the reaction conditions and the catalyst employed. nih.gov For example, N-heterocyclic carbene (NHC) catalysis can promote oxidative cyclization to yield phthalides and isocoumarins. nih.govacs.orgacs.org

| Reaction Type | Catalyst/Reagent | Product Class | Reference |

|---|---|---|---|

| Oxidative Cyclization | N-Heterocyclic Carbene (NHC) / O2 | Phthalides, Isocoumarins | nih.govacs.org |

| Kabachnik–Fields reaction | Propylphosphonic anhydride (B1165640) (T3P®) | α-amino(2-alkynylphenyl)-methylphosphonates | nih.gov |

| Three-component reaction | Copper(I) chloride (CuCl) | 1,2-Dihydroisoquinolin-1-ylphosphonates | nih.gov |

| Palladium-catalyzed Annulation | Palladium catalyst | Isochromenes | researchgate.net |

In this compound specifically, the presence of a chlorine atom on the terminal phenyl ring introduces an electronic perturbation. As an electron-withdrawing group, the chlorine atom influences the electron density of the alkyne, which can affect its reactivity in cyclization reactions. This feature allows for fine-tuning of the substrate's electronic properties, making it a valuable tool for investigating reaction mechanisms and for the targeted synthesis of substituted heterocyclic frameworks.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-17/h1-4,6-7,9-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQIDONJUXEQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C#CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl Ethynyl Benzaldehyde

Palladium-Catalyzed Cross-Coupling Strategies

The Sonogashira reaction stands as the most prominent and widely utilized method for synthesizing compounds like 2-((4-chlorophenyl)ethynyl)benzaldehyde. mdpi.com This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, facilitated by a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling Approach from 2-Bromobenzaldehyde (B122850) and 4-Chlorophenylacetylene

The direct synthesis of this compound is effectively accomplished by the Sonogashira coupling of 2-bromobenzaldehyde with 4-chlorophenylacetylene. This reaction brings together the two key structural fragments of the target molecule.

The reaction is generally carried out under mild conditions, often at room temperature, using a palladium(0) catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org Common palladium sources include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. libretexts.org Copper(I) iodide is the most frequent co-catalyst. The amine, such as diethylamine (B46881) or triethylamine, serves as both the base and, in some cases, the solvent.

Typical Reaction Conditions for Sonogashira Coupling

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 2-Bromobenzaldehyde | Electrophilic partner |

| Terminal Alkyne | 4-Chlorophenylacetylene | Nucleophilic partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne, increases reaction rate |

| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct, aids catalyst cycle |

The choice of ligands on the palladium catalyst can influence reaction efficiency. Electron-rich and sterically bulky phosphine (B1218219) ligands can enhance the rate of the oxidative addition step and promote catalyst turnover. libretexts.org While the classic Sonogashira reaction requires anhydrous and anaerobic conditions to prevent unwanted side reactions like the homocoupling of the alkyne (Glaser coupling), newer protocols have been developed that are more robust. mdpi.comorganic-chemistry.org

Mechanistic Considerations of Palladium-Copper Cocatalysis in Sonogashira Reactions

The widely accepted mechanism for the palladium-copper cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles. libretexts.org

The Palladium Cycle:

Reductive Elimination/Activation: If starting with a Palladium(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced to the active Pd(0) species, often by the amine base or a phosphine ligand. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-bromobenzaldehyde). This step inserts the palladium into the carbon-bromine bond, forming a Pd(II)-aryl complex. wikipedia.orglibretexts.org

Transmetalation: The Pd(II)-aryl complex reacts with a copper(I) acetylide intermediate (formed in the copper cycle). The acetylide group is transferred from the copper to the palladium center, displacing the halide and forming a Pd(II)-aryl-alkynyl complex. wikipedia.org

Reductive Elimination: This final step involves the elimination of the desired product, this compound, from the Pd(II) complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The Copper Cycle:

π-Complex Formation: The copper(I) co-catalyst reacts with the terminal alkyne (4-chlorophenylacetylene) to form a copper-alkyne π-complex.

Deprotonation: In the presence of the amine base, the terminal proton of the alkyne is removed, leading to the formation of a copper(I) acetylide intermediate. wikipedia.org This species is more nucleophilic than the original alkyne.

Transmetalation: This copper acetylide is the key species that transfers the alkynyl group to the palladium center in the main palladium cycle. wikipedia.org The use of the copper co-catalyst is crucial for allowing the reaction to proceed at milder temperatures by facilitating the activation of the alkyne. mdpi.com

Alternative Synthetic Routes

While the Sonogashira coupling is the workhorse for this type of transformation, research into alternative and potentially more sustainable or versatile methods is ongoing.

Copper-Promoted Propylphosphonic Acid Reactions with Ethynylbenzaldehydes

Detailed research findings specifically describing copper-promoted reactions involving propylphosphonic acid for the synthesis of this compound or closely related structures are not extensively documented in the surveyed literature. Copper-promoted or catalyzed reactions are a broad class of transformations in organic synthesis, valued for the low cost and toxicity of copper compared to other transition metals. researchgate.net They are employed in various coupling reactions, including C-N and C-C bond formations. rsc.orgresearchgate.net However, the specific application of propylphosphonic acid in copper-promoted couplings with ethynylbenzaldehydes to form diarylacetylenes is not a commonly cited named reaction.

Exploration of Other Transition Metal-Mediated Syntheses

To overcome some drawbacks of the classic Sonogashira reaction, such as the requirement of a copper co-catalyst which can lead to homocoupling byproducts, several alternative methods have been explored.

Copper-Free Sonogashira Reactions: A significant alternative is the copper-free Sonogashira coupling. These reactions are still palladium-catalyzed but proceed without the copper(I) co-catalyst, typically requiring a stronger base or different reaction conditions. libretexts.org The mechanism of copper-free variants is believed to differ, with some recent studies postulating a process involving transmetalation between two distinct palladium species—one that has undergone oxidative addition with the aryl halide and another that has activated the alkyne. nih.gov This approach avoids the issues related to copper and has been successfully applied to a wide range of substrates.

Other Transition Metals: While palladium is dominant, other transition metals have been investigated for similar cross-coupling reactions. Nickel and cobalt, being more earth-abundant, are attractive alternatives. beilstein-journals.org Gold-catalyzed reactions involving alkynylsilanes have also been reviewed as a strategy for Sonogashira-type cross-couplings. gelest.com Furthermore, iron-catalyzed protocols have been developed for certain coupling reactions, offering a less expensive and more environmentally benign option. gelest.com While specific, optimized examples for the synthesis of this compound using these alternative metals are less common than palladium-based routes, they represent an active area of research in synthetic organic chemistry.

Chemical Reactivity and Derivatization of 2 4 Chlorophenyl Ethynyl Benzaldehyde

Transformations at the Aldehyde Moiety

The aldehyde group in 2-((4-chlorophenyl)ethynyl)benzaldehyde serves as a primary site for nucleophilic addition and condensation reactions, allowing for the introduction of new carbon-nitrogen and carbon-carbon bonds.

The carbonyl carbon of the aldehyde is electrophilic and readily reacts with primary amines and related nitrogen nucleophiles in addition-elimination reactions. asianpubs.orgresearchgate.net The reaction with a primary amine, for instance, proceeds through a hemiaminal intermediate, which then dehydrates to form a stable carbon-nitrogen double bond, known as an imine or Schiff base. mdpi.com

Similarly, condensation with hydrazides (R-C(=O)NHNH₂) yields the corresponding hydrazone. These reactions are typically catalyzed by acid and are fundamental in synthetic chemistry for creating precursors to more complex nitrogen-containing heterocycles. researchgate.netresearchgate.net The general schemes for these transformations starting from this compound are presented below.

Table 1: General Condensation Reactions of the Aldehyde Moiety

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Hydrazide (R-C(=O)NHNH₂) | Hydrazone |

The aldehyde functional group is highly susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX). The addition of a Grignard reagent to the aldehyde carbonyl carbon results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. organic-chemistry.orgyoutube.com

Specifically, the reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) produces a secondary propargylic alcohol. This alcohol can then be oxidized using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation to afford the corresponding β-alkynyl ketone. This two-step process effectively transforms the aldehyde into a ketone while preserving the alkynyl moiety.

Table 2: Two-Step Synthesis of a β-Alkynyl Ketone

| Step | Reaction | Intermediate/Product |

| 1. Grignard Addition | Reaction of this compound with R-MgX, followed by H₃O⁺ workup. | Secondary Alcohol |

| 2. Oxidation | Oxidation of the secondary alcohol using an oxidizing agent (e.g., PCC). | β-Alkynyl Ketone |

Alkynyl Group Transformations

The carbon-carbon triple bond in this compound is a key functional group that participates in a variety of powerful cascade and cyclization reactions, enabling the efficient construction of complex polycyclic systems.

Cascade reactions, where multiple bond-forming events occur in a single operation, are an efficient strategy for building molecular complexity. rsc.orgnih.govrsc.org The strategic placement of the alkynyl and aldehyde groups in this compound facilitates such transformations, leading to diverse heterocyclic frameworks.

An efficient one-pot synthesis of fused tetracyclic isoquinolines has been developed utilizing a silver(I)-catalyzed cascade process. nih.govnih.gov In this reaction, this compound is treated with a 2-aminoarylmethanol in the presence of silver nitrate (B79036) (AgNO₃). The reaction proceeds through a cascade that involves the formation of two new C-N bonds and one new C-O bond, yielding dihydrobenzo nih.govnih.govnih.govnih.govoxazino[2,3-a]isoquinolines. nih.gov This transformation demonstrates the utility of silver salts in activating alkyne functionalities toward nucleophilic attack under mild conditions. nih.gov

Table 3: Silver(I)-Catalyzed Cascade Cyclization

| Starting Materials | Catalyst | Product | Yield |

| This compound, (2-Aminophenyl)methanol | AgNO₃ | 13-(4-Chlorophenyl)-5,6-dihydrobenzo nih.govnih.govnih.govnih.govoxazino[2,3-a]isoquinoline | 82% nih.gov |

The Erlenmeyer–Plöchl Azlactone (EPA) synthesis is a classic reaction that involves the condensation of an N-acylglycine with an aldehyde. wikipedia.org A divergent and highly regioselective approach utilizes this reaction with substrates like this compound to create different heterocyclic products based on the choice of amino acid. nih.govnih.govacs.org

When reacted with N-acylglycines (such as hippuric acid) in the presence of acetic anhydride (B1165640) and a base, the substrate undergoes a cascade cyclization. This process involves the formation of two C-C bonds and two C-O bonds, ultimately constructing an indeno[2,1-c]pyran-3-one scaffold. nih.gov

Conversely, if free amino acids are used instead of N-acylglycines under similar conditions, the reaction pathway diverges. nih.govacs.org The transformation proceeds through the formation of a C-C bond between the intermediate oxazolone (B7731731) and the aldehyde, followed by a selective 5-exo-dig cyclization involving the alkyne, which results in the formation of 1-oxazolonylisobenzofurans. nih.govnih.govresearchgate.net This divergent strategy highlights the versatility of the 2-(alkynyl)benzaldehyde framework in complex scaffold synthesis. nih.gov

Table 4: Divergent Synthesis via Erlenmeyer–Plöchl Azlactone (EPA) Reaction

| Amino Acid Type | Key Intermediate | Final Product Scaffold |

| N-Acylglycine | Reactive intermediate from oxazolone and aldehyde | Indeno[2,1-c]pyran-3-one nih.gov |

| Free Amino Acid | Oxazolone | 1-Oxazolonylisobenzofuran nih.gov |

Difluorohydration Processes

Currently, there is no specific information available in the scientific literature regarding the difluorohydration processes of this compound or closely related 2-alkynylbenzaldehydes. This particular functionalization remains an area for future investigation.

Selective Semihydrogenation Studies of Related Diaryl Alkynes

The selective semihydrogenation of internal alkynes is a critical transformation for the synthesis of (E)- or (Z)-alkenes, which are important structural motifs in many organic molecules. researchgate.netrsc.org Controlling the stereoselectivity to favor either the E (trans) or Z (cis) isomer is a primary challenge. researchgate.net For diaryl alkynes, related to this compound, this transformation is typically achieved using catalytic hydrogenation.

Traditional methods include the Lindlar catalyst for producing (Z)-alkenes and dissolving metal reductions, such as the Birch reduction, for obtaining (E)-alkenes. nih.gov However, the harsh conditions of the Birch reduction limit its compatibility with various functional groups. nih.govbohrium.com Modern approaches often employ transition metal catalysts to achieve high selectivity under milder conditions. For instance, iridium-based catalytic systems have been developed for highly (E)-selective semihydrogenation of alkynes, using formic acid as a hydrogen source. nih.gov Another approach utilizes a ruthenium pincer complex that can exhibit switchable selectivity; in the absence of a thiol additive, it yields the (E)-alkene, while the presence of a catalytic amount of thiol poisons the catalyst in a controlled manner, leading to the selective formation of the (Z)-alkene. researchgate.net The primary challenges in these reactions are preventing over-reduction to the corresponding alkane and precisely controlling the stereochemical outcome. researchgate.net

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound is an excellent substrate for such reactions due to its dual reactive sites.

Three-Component Reactions with Amines and Phosphites for α-Aminophosphonate Synthesis

This compound readily participates in the Kabachnik-Fields reaction, a one-pot, three-component synthesis of α-aminophosphonates from an aldehyde, an amine, and a phosphite (B83602). This reaction is of significant interest as α-aminophosphonates are structural analogs of α-amino acids and exhibit a wide range of biological activities.

In a specific application, the reaction of this compound with aniline (B41778) and various dialkyl phosphites, mediated by propylphosphonic anhydride (T3P®), selectively produces the corresponding α-amino (2-alkynylphenyl)-methylphosphonates in high yields. The T3P® reagent acts as a powerful dehydrating agent, facilitating the formation of an intermediate imine from the aldehyde and amine, which then reacts with the phosphite. This method is highly efficient, often not requiring chromatographic purification.

Table 1: Synthesis of α-Aminophosphonates from this compound

| Amine | Phosphite | Product | Yield (%) |

|---|---|---|---|

| Aniline | Dibutyl phosphite | Dibutyl ((4-chlorophenyl)ethynyl)phenyl(phenylamino)methylphosphonate | 95 |

Data sourced from a study on three-component reactions of 2-alkynylbenzaldehydes.

Catalyst System Significance in Directing Reaction Outcome

The choice of catalyst is critical in the three-component reaction of this compound, as it can direct the synthesis towards completely different molecular scaffolds. This highlights the catalyst's role in controlling the reaction pathway.

When the reaction between this compound, aniline, and a dialkyl phosphite is mediated by propylphosphonic anhydride (T3P®), the reaction stops at the formation of the linear α-aminophosphonate. The T3P® reagent primarily serves to promote the initial condensation and does not activate the alkyne moiety for further reaction.

In contrast, when a copper catalyst (such as CuCl, CuSO4·5H2O, CuBr, or CuI) is used instead of T3P®, the reaction proceeds through a different pathway. The copper catalyst facilitates the initial formation of the α-aminophosphonate, which then undergoes an intramolecular hydroamination/cyclization reaction. In this step, the amine's N-H bond adds across the alkyne triple bond, leading to the formation of a 1,2-dihydroisoquinoline (B1215523) scaffold. This demonstrates the dual role of the copper catalyst in both promoting the initial three-component condensation and catalyzing the subsequent cyclization.

Table 2: Catalyst-Dependent Product Selectivity

| Catalyst | Substrates | Product Type | Yield (%) |

|---|---|---|---|

| T3P® | This compound, Aniline, Dibutyl phosphite | α-Aminophosphonate | 95 |

| CuCl | This compound, Aniline, Dibutyl phosphite | 1,2-Dihydroisoquinolin-1-ylphosphonate | 85 |

Data illustrates how catalyst choice directs the reaction outcome.

Catalytic Applications and Mechanistic Investigations Involving 2 4 Chlorophenyl Ethynyl Benzaldehyde and Its Derivatives

Silver-Catalyzed Transformations

Silver catalysts, particularly silver triflate (AgOTf), have proven effective in promoting the cyclization and multicomponent reactions of 2-alkynylbenzaldehydes, including derivatives similar to 2-((4-chlorophenyl)ethynyl)benzaldehyde. These reactions often proceed through the activation of the alkyne moiety by the silver(I) center, facilitating nucleophilic attack and subsequent cyclization.

One notable application is the synthesis of isoquinolines. In a study by Zheng, Li, and Wu, a silver triflate-catalyzed reaction of 2-alkynylbenzaldehydes with ethyl 2-isocyanoacetate was developed to produce isoquinolines in good yields. organic-chemistry.orgacs.org The reaction is believed to proceed via a silver-catalyzed cyclization followed by the loss of carbon monoxide. organic-chemistry.org The process is efficient and occurs under mild conditions in the air. organic-chemistry.orgacs.org While the specific substrate this compound was not explicitly detailed, the methodology was successfully applied to a range of 2-alkynylbenzaldehydes with various aryl groups attached to the alkyne, suggesting its applicability to the target compound. acs.org

Another significant silver-catalyzed transformation is the three-component reaction of 2-alkynylbenzaldehydes, amines, and diazo compounds to furnish 3-benzazepines or diazo-containing dihydroisoquinolines. researchgate.net This process involves a cascade of reactions including imine formation, imine–yne cyclization, nucleophilic addition by the diazo compound, and a 1,2-aryl migration. researchgate.net The versatility of these silver-catalyzed multicomponent reactions highlights their potential for constructing complex nitrogen-containing heterocyclic scaffolds from simple precursors. beilstein-journals.org

Furthermore, silver triflate catalyzes a three-component reaction between 2-alkynylbenzaldehydes, sulfonohydrazides, and α,β-unsaturated carbonyl compounds to yield H-pyrazolo[5,1-a]isoquinoline-1-carboxylates. rsc.org This reaction proceeds through the formation of an isoquinolinium-2-yl amide intermediate via a 6-endo-cyclization, which then undergoes a cycloaddition with the α,β-unsaturated carbonyl compound. rsc.org The reaction is tolerant of a variety of substituents on the aromatic ring of the 2-alkynylbenzaldehyde. rsc.org

Table 1: Silver-Catalyzed Synthesis of Isoquinoline Derivatives from 2-Alkynylbenzaldehydes Data synthesized from studies on related 2-alkynylbenzaldehydes.

| Entry | 2-Alkynylbenzaldehyde Derivative | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-(Phenylethynyl)benzaldehyde | Ethyl 2-isocyanoacetate | Ethyl isoquinoline-1-carboxylate | 90 | organic-chemistry.org |

| 2 | 2-((4-Methoxyphenyl)ethynyl)benzaldehyde | Ethyl 2-isocyanoacetate | Ethyl 3-(4-methoxyphenyl)isoquinoline-1-carboxylate | 85 | acs.org |

| 3 | 2-((4-Fluorophenyl)ethynyl)benzaldehyde | Ethyl 2-isocyanoacetate | Ethyl 3-(4-fluorophenyl)isoquinoline-1-carboxylate | 88 | acs.org |

Copper-Catalyzed Processes

Copper catalysts, particularly copper(I) salts, are widely used in alkyne chemistry, including in reactions involving 2-alkynylbenzaldehyde derivatives. These catalysts are effective in promoting cascade reactions leading to the formation of complex polycyclic aromatic compounds.

A notable example is the copper(I)-catalyzed synthesis of benzo[b]fluorenes from 2-alkynylbenzaldehyde N-tosylhydrazones and aromatic terminal alkynes. acs.orgacs.orgresearchgate.net This cascade reaction proceeds through the in situ formation of a benzoenyne–allene intermediate, which subsequently undergoes a Schmittel cyclization. acs.orgacs.org The reaction demonstrates good functional group tolerance, and various substituents on the phenyl rings of both the 2-alkynylbenzaldehyde derivative and the terminal alkyne are well-tolerated. acs.org While the specific use of this compound was not explicitly mentioned, the successful application with derivatives bearing methoxy (B1213986) groups on the phenylacetylene (B144264) moiety suggests the feasibility of using halogen-substituted analogues. acs.org

Copper catalysts have also been employed in the intramolecular hydroamination of 2-alkynylazobenzenes to synthesize 3-alkenyl-2H-indazoles. nih.gov This process involves the formation of a C–N bond followed by a 1,2-hydride shift. nih.gov Although this specific reaction does not use a benzaldehyde (B42025) derivative, it showcases the ability of copper to catalyze intramolecular cyclizations of ortho-alkynylaryl compounds.

Table 2: Copper-Catalyzed Synthesis of Benzo[b]fluorenes Data based on the reaction of 2-alkynylbenzaldehyde N-tosylhydrazone derivatives with phenylacetylene.

| Entry | 2-Alkynylbenzaldehyde N-Tosylhydrazone Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Derivative of 2-(Phenylethynyl)benzaldehyde | 5-Phenyl-11H-benzo[b]fluorene | 85 | acs.org |

| 2 | Derivative of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde | 5-(4-Methoxyphenyl)-11H-benzo[b]fluorene | 78 | acs.org |

| 3 | Derivative of 2-((p-Tolyl)ethynyl)benzaldehyde | 5-(p-Tolyl)-11H-benzo[b]fluorene | 82 | acs.org |

Palladium-Catalyzed Annulations and Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound and its derivatives, palladium catalysts are instrumental in annulation and coupling reactions.

Palladium-catalyzed annulation of arynes with o-halobenzaldehydes provides a synthetic route to fluoren-9-ones. nih.gov Although this reaction does not directly involve an alkyne, it demonstrates a palladium-catalyzed annulation strategy with a benzaldehyde derivative. More directly relevant are palladium-catalyzed Sonogashira-type couplings. A study on the reaction between 2-bromobenzaldehyde (B122850) and 1-phenyl-2-(trimethylsilyl)acetylene, in the presence of a palladium catalyst, resulted in the cross-coupling product rather than a cyclized indenone, highlighting the competition between coupling and cyclization pathways. mdpi.org

Palladium(II)-catalyzed cyclizative cross-coupling reactions of ortho-alkynylanilines with ortho-alkynylbenzamides have been developed to synthesize complex heterocyclic systems. nih.gov This reaction forms three new bonds and two heterocycles. While not directly using this compound, it showcases the potential of palladium to orchestrate complex cascade reactions with ortho-alkynylaryl substrates.

Table 3: Palladium-Catalyzed Annulation and Coupling Reactions Illustrative examples of palladium-catalyzed reactions with related substrates.

| Entry | Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| 1 | 2-Bromobenzaldehyde | 1-Phenyl-2-(trimethylsilyl)acetylene | Pd(OAc)₂ | Cross-coupling product | mdpi.org |

| 2 | 2-(Trimethylsilyl)phenyl triflate (aryne precursor) | 2-Iodobenzaldehyde | Pd₂(dba)₃ / P(o-tol)₃ | Fluoren-9-one | nih.gov |

| 3 | o-Alkynylaniline | o-Alkynylbenzamide | Pd(OAc)₂ | Cyclizative cross-coupling product | nih.gov |

Gold(III) Catalysis in Alkynylbenzaldehyde Cyclizations

Gold catalysis, particularly with Au(III) species, has emerged as a powerful tool for the cyclization of unsaturated substrates. The strong π-philicity of gold catalysts allows for the efficient activation of alkynes towards nucleophilic attack.

In the context of 2-alkynylbenzaldehydes, gold(III) catalysts are known to promote cyclization reactions. For instance, AuCl₃ can catalyze the intramolecular cycloaddition of alkynes tethered to a cycloheptatriene. beilstein-journals.org While this is an intramolecular reaction, it demonstrates the principle of gold-catalyzed alkyne activation and cyclization.

More specifically, gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines has been studied to form three-dimensional indolines. nih.gov Theoretical studies have provided insights into the reaction mechanism, which involves an initial Au(I)-induced cyclization to form an indole (B1671886) intermediate. nih.gov Although this study focuses on Au(I), the principles of alkyne activation are relevant to Au(III) catalysis as well. Gold-catalyzed reactions of allenyl acetals have also been shown to proceed through cyclization pathways. beilstein-journals.orgnih.gov

Table 4: Gold-Catalyzed Cyclization Reactions Examples of gold-catalyzed cyclizations of related alkynyl systems.

| Entry | Substrate Type | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1 | Alkyne tethered to cycloheptatriene | AuCl₃ | Tricyclic adduct | beilstein-journals.org |

| 2 | 2-Alkynyl-N-propargylaniline | Au(I) catalyst | Indoline | nih.gov |

| 3 | Allenyl acetal | AuClPPh₃/AgOTf | 5-Alkylidenecyclopent-2-en-1-one | beilstein-journals.org |

Ruthenium-Catalyzed Semihydrogenation Strategies

Ruthenium catalysts are highly effective for the semihydrogenation of alkynes to alkenes, offering control over stereoselectivity to yield either E- or Z-alkenes. For diaryl alkynes, such as derivatives of this compound, ruthenium-catalyzed transfer hydrogenation provides a valuable method for stereoselective alkene synthesis.

A study by Ekebergh, Begon, and Kann describes a ruthenium-catalyzed E-selective semihydrogenation of diaryl alkynes using alcohols as the hydrogen source. acs.orgnih.gov This method employs a simple ruthenium catalyst without the need for external ligands and affords the E-alkenes in high yields. acs.orgnih.gov The reaction is tolerant of a range of functional groups on the aryl rings.

Furthermore, a stereodivergent ruthenium-catalyzed transfer semihydrogenation of diaryl alkynes has been developed using N,N-dimethylformamide (DMF) and water as the hydrogen source. nih.gov The stereochemical outcome can be controlled by the addition of acetic acid or trifluoroacetic acid, providing access to both cis- and trans-stilbene (B89595) derivatives. nih.gov This methodology has been applied to the synthesis of analogues of bioactive molecules like combretastatin (B1194345) A-4 and resveratrol. nih.gov

Table 5: Ruthenium-Catalyzed Semihydrogenation of Diaryl Alkynes Data from studies on the semihydrogenation of various diaryl alkynes.

| Entry | Diaryl Alkyne Substrate | Catalyst System | Product | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Diphenylacetylene | Ru₃(CO)₁₂ / Benzyl alcohol | (E)-Stilbene | >99:1 E:Z | 93 | acs.org |

| 2 | 1-Phenyl-2-(p-tolyl)acetylene | Ru₃(CO)₁₂ / Benzyl alcohol | (E)-1-Phenyl-2-(p-tolyl)ethene | >99:1 E:Z | 91 | acs.org |

| 3 | Diphenylacetylene | [Ru₃(CO)₁₂] / DMF-H₂O | (Z)-Stilbene | >99:1 Z:E | 95 | nih.gov |

| 4 | Diphenylacetylene | [Ru₃(CO)₁₂] / DMF-H₂O / TFA | (E)-Stilbene | >99:1 E:Z | 93 | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenyl Ethynyl Benzaldehyde and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule can be obtained. While specific experimental NMR data for 2-((4-Chlorophenyl)ethynyl)benzaldehyde is not extensively detailed in the reviewed literature, its expected spectral characteristics can be inferred from the analysis of analogous structures and foundational principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR provides direct information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and is expected to resonate far downfield, typically in the 190–200 ppm range. For example, the carbonyl carbon in 4-(trifluoromethyl)benzaldehyde (B58038) appears at 192.6 ppm rsc.org.

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the ethynyl (B1212043) linker are expected to appear in the range of 80–100 ppm. In related internal alkynes, these carbons have been observed at approximately 88-90 ppm rsc.org.

Aromatic Carbons: The twelve aromatic carbons (six from each ring) will produce signals in the typical aromatic region of 120–150 ppm. The carbons directly attached to the chloro substituent and the ethynyl group (quaternary carbons) will show distinct chemical shifts. For instance, in a derivative, 1-benzyl-4-chlorophenyl-1H-1,2,3-triazole, aromatic carbons appear between 119 and 148 ppm researchgate.net. The carbon bearing the chlorine atom is expected around 134 ppm researchgate.net.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 – 200 |

| Aromatic (Ar-C) | 120 – 150 |

| Alkynyl (-C≡C-) | 80 – 100 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and high molecular weight compounds. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. For this compound (molecular formula C₁₅H₉ClO), the expected protonated molecular ion [M+H]⁺ would have an m/z value corresponding to its molecular weight plus the mass of a proton. The presence of a chlorine atom would result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence lcms.cz. This technique is critical for confirming the identity of a newly synthesized compound.

For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₅H₉ClO. Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), the monoisotopic mass of the neutral molecule is approximately 240.0342 u. HRMS analysis would aim to find an ion with an m/z value that matches this calculated mass to within a very small error margin (typically < 5 ppm) researchgate.net.

Table 3: Calculated Exact Mass for HRMS Analysis

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₅H₁₀ClO]⁺ | 241.0415 |

| [M+Na]⁺ | [C₁₅H₉ClNaO]⁺ | 263.0234 |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of the parent aldehyde can be challenging, the structures of its derivatives provide invaluable insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Several derivatives of this compound have been successfully characterized using this technique. For example, the crystal structure of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] rsc.orgnist.govdioxin-6-yl)prop-2-en-1-one, a chalcone (B49325) derivative, reveals a largely planar geometry with a dihedral angle of 8.31(9)° between the two benzene (B151609) rings. The crystal packing is stabilized by weak C-H···O and C-H···Cl hydrogen bonds and π-π stacking interactions uky.edu.

Another characterized derivative is 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. In this structure, the central thiazole (B1198619) ring makes dihedral angles of 13.12(14)° and 43.79(14)° with the chlorophenyl and phenyl rings, respectively. Hirshfeld surface analysis identified that the crystal packing is dominated by H···H (39.2%), H···C (25.2%), and Cl···H (11.4%) contacts nih.gov.

These crystallographic studies on derivatives confirm the connectivity of the core structure and reveal how intermolecular forces dictate the supramolecular assembly in the solid state researchgate.neteurjchem.commdpi.com.

Table 4: Selected Crystallographic Data for a Derivative: (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] rsc.orgnist.govdioxin-6-yl)prop-2-en-1-one uky.edu

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃ClO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.918(2) |

| b (Å) | 6.5188(10) |

| c (Å) | 16.096(3) |

| β (°) | 100.995(6) |

| Volume (ų) | 1432.5(4) |

| Z | 4 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecular bonds. For a complex molecule like this compound, the IR spectrum provides a unique "fingerprint," allowing for the confirmation of its structural features, such as the aldehyde, internal alkyne, and substituted aromatic rings.

The analysis of the spectrum is based on the principle that specific bonds vibrate at characteristic frequencies. The key diagnostic regions in the IR spectrum for this compound include the carbonyl (C=O) stretching region, the alkyne (C≡C) triple bond region, and the C-H stretching regions for both the aldehyde and aromatic moieties.

Detailed Research Findings

The expected vibrational frequencies for the primary functional groups in this compound are summarized in the table below. These assignments are based on established values for similar compounds found in spectroscopic literature.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (-CHO) | C-H Stretch (Fermi doublet) | ~2850 and ~2750 | Medium to Weak |

| Aldehyde (-CHO) | C=O Stretch (Carbonyl) | ~1705 | Strong |

| Internal Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 | Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

Aldehyde Group: The presence of the aldehyde functional group gives rise to two highly characteristic signals. A strong absorption band is expected near 1705 cm⁻¹ due to the C=O stretching vibration. pressbooks.pub The conjugation of the carbonyl group with the aromatic ring lowers this frequency from the typical value of 1730 cm⁻¹ observed in saturated aldehydes. pressbooks.publibretexts.org Furthermore, two distinct C-H stretching bands, often referred to as a Fermi doublet, are anticipated around 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.orgdocbrown.info The band near 2750 cm⁻¹ is particularly diagnostic for aldehydes. libretexts.org

Internal Alkyne Group: The carbon-carbon triple bond of the internal alkyne is expected to produce a stretching absorption in the 2100-2260 cm⁻¹ range. libretexts.orgjove.com For internal alkynes, this peak is typically weak because the symmetrical nature of the bond vibration results in a small change in the dipole moment. libretexts.orgjove.com In an unsymmetrical molecule like this compound, a weak but observable peak is predicted. quimicaorganica.org Conjugation may slightly lower the absorption frequency. quimicaorganica.org

Aromatic Systems: The molecule contains two substituted benzene rings. Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ region. In addition, a series of medium-intensity absorptions resulting from C=C bond stretching within the aromatic rings are expected between 1450 and 1600 cm⁻¹. libretexts.orgdocbrown.info

Aryl-Halogen Bond: The stretching vibration of the C-Cl bond on the phenyl ring is expected in the fingerprint region of the spectrum, which can make definitive assignment challenging.

Spectroscopic Analysis of Reaction Products

IR spectroscopy is also invaluable for monitoring chemical reactions by observing the disappearance of reactant functional groups and the appearance of new ones in the product. For instance, in the reduction of this compound to its corresponding alcohol, (2-((4-chlorophenyl)ethynyl)phenyl)methanol, significant changes in the IR spectrum would be observed.

Table 2: Comparison of Key IR Frequencies for Reactant and a Potential Reduction Product

| Functional Group | Vibrational Frequency in Reactant (cm⁻¹) | Vibrational Frequency in Product (cm⁻¹) | Change upon Reaction |

|---|---|---|---|

| O-H Stretch (Alcohol) | N/A | ~3200 - 3600 (Broad) | Appearance |

| Aldehyde C-H Stretch | ~2850 and ~2750 | N/A | Disappearance |

| Aldehyde C=O Stretch | ~1705 (Strong) | N/A | Disappearance |

| C-O Stretch (Alcohol) | N/A | ~1000 - 1260 (Medium) | Appearance |

The reduction of the aldehyde to a primary alcohol would be confirmed by:

The disappearance of the strong carbonyl (C=O) absorption around 1705 cm⁻¹. researchgate.net

The disappearance of the characteristic aldehyde C-H stretching bands around 2750-2850 cm⁻¹. researchgate.net

The appearance of a very broad and strong band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding.

The appearance of a C-O stretching band in the 1000-1260 cm⁻¹ region.

By tracking these spectral changes, IR spectroscopy allows for the effective confirmation of the functional group transformation during a chemical synthesis.

Exploration of Biological Activity Potential of 2 4 Chlorophenyl Ethynyl Benzaldehyde Derivatives Academic Research Perspective

Design and Synthesis of Derivatives for Biological Evaluation

The design of derivatives from the 2-((4-chlorophenyl)ethynyl)benzaldehyde scaffold focuses on modifying its key functional groups to interact with specific biological targets. The aldehyde functionality is a prime site for derivatization, readily undergoing reactions such as condensation, oxidation, and reduction to yield a wide array of products. For instance, condensation reactions with various amines, hydrazines, and hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively. These new functional groups can introduce additional points of interaction with biological macromolecules.

The synthetic accessibility of derivatives is a crucial aspect of their evaluation. Standard organic chemistry transformations can be employed to modify the core structure. For example, the aldehyde group can be a handle for the construction of more complex heterocyclic systems. The 4-chlorophenyl group can also be modified, although this is often more synthetically challenging. The introduction of different substituents on this ring could modulate the electronic and steric properties of the molecule, which in turn could influence its biological activity.

A general synthetic approach to derivatives could involve a multi-step process. Initially, the core this compound would be synthesized, likely through a Sonogashira coupling reaction between a protected 2-ethynylbenzaldehyde (B1209956) and 4-chloroiodobenzene. Subsequent derivatization of the aldehyde group would then yield the target compounds for biological screening.

Investigation of Inhibitory Activities Against Specific Bacterial Enzymes (e.g., LpxC, FabH)

The search for novel antibacterial agents is of paramount importance in the face of rising antibiotic resistance. Two key enzymes in bacterial fatty acid biosynthesis, LpxC and FabH, are attractive targets for the development of new antibiotics.

LpxC Inhibitors:

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria. researchgate.net Inhibition of LpxC is lethal to these bacteria, making it a validated target for novel antibacterial drugs. researchgate.netnih.gov The design of LpxC inhibitors often involves incorporating a zinc-binding group, such as a hydroxamic acid, into a scaffold that can interact with the enzyme's active site. nih.govnih.gov Derivatives of this compound could be envisioned as LpxC inhibitors by introducing a hydroxamic acid moiety or other zinc-chelating groups. The rigid ethynyl (B1212043) linker and the aromatic rings could serve to position the zinc-binding group optimally within the LpxC active site.

FabH Inhibitors:

β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial condensation step in the fatty acid biosynthesis pathway in bacteria. nih.govnih.gov Its essential role in bacterial survival makes it another promising target for antibacterial drug discovery. nih.gov Various classes of compounds have been investigated as FabH inhibitors, and structure-activity relationship studies have shown that aromatic and heterocyclic moieties can play a crucial role in binding to the enzyme. nih.govmdpi.com Derivatives of this compound, particularly those incorporating heterocyclic rings, could be designed to interact with the active site of FabH. The 4-chlorophenyl group is a common feature in some known bioactive molecules and could contribute to favorable binding interactions.

Research into Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)

The evaluation of novel compounds for their ability to inhibit the growth of cancer cells is a cornerstone of anticancer drug discovery. In vitro cytotoxicity assays using a panel of human cancer cell lines are typically the first step in this process.

Derivatives of this compound possess structural features that suggest potential for cytotoxic activity. The planar aromatic systems can intercalate with DNA, and the reactive aldehyde group can potentially form covalent adducts with cellular nucleophiles, leading to cellular stress and apoptosis.

The cytotoxic effects of derivatives would be quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A hypothetical study could involve testing a series of derivatives against a panel of cancer cell lines, such as those from breast (MCF7), liver (HepG2), and colon (HCT-116) cancers. researchgate.net For instance, a triazole derivative of a similar chlorophenyl-containing compound has shown selective cytotoxic effects against human melanoma cells. kaznu.kz

Below is a hypothetical data table illustrating the kind of results that might be obtained from such a study:

| Compound | Derivative Type | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |

| Doxorubicin | (Control) | 0.5 | 0.8 | 0.6 |

| CPEB-1 | Hydrazone | 12.5 | 15.2 | 10.8 |

| CPEB-2 | Oxime | 8.3 | 9.1 | 7.5 |

| CPEB-3 | Pyrazole (B372694) | 5.1 | 6.7 | 4.9 |

Note: This data is hypothetical and for illustrative purposes only.

Modulatory Effects on Nuclear Receptors (e.g., Human Constitutive Androstane Receptor)

The human Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that plays a key role in the metabolism and detoxification of xenobiotics and endobiotics. wikipedia.org It is a ligand-activated transcription factor, and its activation can lead to the upregulation of genes involved in drug metabolism. wikipedia.orgnih.gov

Interestingly, the compound 6-(4-chlorophenyl)imidazo[2,1-b] researchgate.netnih.govthiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) is a known agonist of human CAR. wikipedia.orgnih.gov This molecule shares the 4-chlorophenyl moiety with this compound. This structural similarity suggests that derivatives of the latter could also interact with and modulate the activity of CAR.

The investigation of such effects would involve cell-based reporter gene assays. In these assays, cells are engineered to express a reporter gene (such as luciferase) under the control of a CAR-responsive promoter. The ability of a test compound to activate CAR would be measured by the increase in reporter gene expression. Such studies could reveal whether derivatives of this compound act as agonists, antagonists, or inverse agonists of CAR, providing insights into their potential effects on drug metabolism and other physiological processes regulated by this receptor. mdpi.com

Structural Activity Relationship (SAR) Studies for Bioactive Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For derivatives of this compound, a systematic SAR study would involve the synthesis and biological evaluation of a library of related compounds.

Key areas for modification and SAR exploration would include:

The Aldehyde Group: As previously mentioned, this group is a prime site for derivatization. The nature of the substituent introduced at this position would be expected to have a significant impact on biological activity. For example, the conversion to different heterocyclic rings could dramatically alter the compound's properties.

The Ethynyl Linker: The rigidity of this linker is a key feature. Modifications, such as its replacement with a more flexible alkyl chain or a different rigid linker, could be explored to understand the importance of this structural element for activity.

The 4-Chlorophenyl Ring: The position and nature of the substituent on this ring could be varied. For instance, moving the chloro group to the 2- or 3-position, or replacing it with other halogens (e.g., F, Br) or with electron-donating or electron-withdrawing groups, would provide valuable SAR data. researchgate.net

The results of these studies would be used to build a model of how the structural features of the molecules relate to their biological activity, guiding the design of more potent and selective compounds.

Assessment of Potential as Precursors for Biologically Active Heterocycles (e.g., Pyrazoles)

The aldehyde functionality of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. Pyrazoles, in particular, are a class of five-membered nitrogen-containing heterocycles that are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govnih.gov

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648). mdpi.com The aldehyde group of this compound can be readily transformed into a part of a 1,3-dicarbonyl system or a related precursor, which can then be cyclized with a hydrazine to form a pyrazole ring. The resulting pyrazole would incorporate the 2-((4-chlorophenyl)ethynyl)phenyl moiety, creating a novel class of pyrazole derivatives.

The biological activity of these newly synthesized pyrazoles could then be evaluated. Given the known pharmacological properties of pyrazoles, it is plausible that these new derivatives could exhibit interesting biological profiles. For example, some pyrazole derivatives have been investigated as inhibitors of bacterial enzymes and as anticancer agents. nih.gov

Potential Applications in Advanced Materials Science

Precursor for Optoelectronic Materials

The extended π-conjugated system inherent in 2-((4-Chlorophenyl)ethynyl)benzaldehyde is a key feature for its potential use in optoelectronic materials, which are central to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of materials derived from this compound can be fine-tuned through chemical modifications.

The (4-chlorophenyl)ethynyl moiety, in particular, plays a crucial role in determining the frontier molecular orbital (HOMO-LUMO) energy levels of resulting materials. The presence of the chlorine atom, an electron-withdrawing group, can lower both the HOMO and LUMO energy levels, which can be advantageous for improving charge injection and transport properties, as well as enhancing the stability of the material. Research on similar di(aryleneethynyl)pyrazine derivatives has shown that the introduction of a 4-chlorophenyl group can influence the optoelectronic characteristics of the molecule. researchgate.net

Derivatives of this benzaldehyde (B42025) can be synthesized to create "push-pull" systems, where electron-donating and electron-accepting groups are strategically placed within the molecule to tailor its absorption and emission spectra. This approach is fundamental in designing materials for specific optoelectronic applications. For instance, the aldehyde group can be reacted to introduce strong electron-donating moieties, creating a molecule with a significant intramolecular charge transfer character, a desirable trait for non-linear optical (NLO) materials. Studies on non-symmetrically substituted porphyrazines have demonstrated that aryl and arylethynyl substituents with strong electron-donating or -withdrawing groups can significantly perturb the electronic structure of the macrocycle, leading to interesting photophysical properties. nih.gov

Table 1: Potential Optoelectronic Properties of Materials Derived from this compound

| Property | Potential Influence of this compound Moiety | Rationale |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowered energy levels | The electron-withdrawing nature of the chlorine atom can stabilize the frontier orbitals. |

| Absorption/Emission Spectra | Tunable in the visible and UV range | The extended π-conjugation allows for absorption of light, and modification of the aldehyde group can shift the emission wavelength. |

| Charge Carrier Mobility | Potentially enhanced electron transport | The presence of the electron-deficient chlorophenyl group may facilitate electron injection and transport. |

| Photoluminescence Quantum Yield | Dependent on molecular rigidity and aggregation | The planar structure could lead to high quantum yields in the solid state by minimizing non-radiative decay pathways. |

Building Block for Polymer and Supramolecular Architectures

The bifunctional nature of this compound, possessing both an aldehyde and a terminal alkyne, makes it an excellent monomer for the synthesis of novel polymers and a versatile component for the construction of supramolecular assemblies.

The aldehyde functionality can undergo various polymerization reactions, such as condensation polymerization with amine- or methylene-containing compounds, to form polymers like polyimines (Schiff bases) or poly(phenylene vinylene)s (PPVs) through Wittig-type reactions. The ethynyl (B1212043) group can be polymerized through different mechanisms, including anionic polymerization or transition-metal-catalyzed polymerization, to yield poly(phenylene ethynylene)s (PPEs). nih.gov These polymers are known for their thermal stability, mechanical strength, and interesting electronic and photophysical properties. The presence of the bulky and polar (4-chlorophenyl)ethynyl side group can influence the polymer's solubility, processability, and solid-state packing, which in turn affects its material properties.

In the realm of supramolecular chemistry, the distinct functional groups of this compound can direct the self-assembly of molecules through non-covalent interactions such as hydrogen bonding (via derivatives of the aldehyde), π-π stacking (from the aromatic rings), and halogen bonding (involving the chlorine atom). These interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional structures like nanofibers, sheets, or porous networks. The precise control over these interactions allows for the design of "smart" materials that can respond to external stimuli.

Integration into Hybrid Material Systems

Organic-inorganic hybrid materials combine the desirable properties of both organic molecules (like processability and tunable electronic properties) and inorganic materials (such as thermal stability and mechanical robustness). researchgate.netrsc.orgnih.gov this compound is a prime candidate for incorporation into such hybrid systems.

The aldehyde group can be used to covalently bond the molecule to the surface of inorganic nanoparticles (e.g., silica, titania, or quantum dots) that have been functionalized with amine groups. This creates a stable organic shell around the inorganic core, modifying its surface properties and allowing for better dispersion in polymeric matrices. Furthermore, the alkyne group offers a route for "grafting from" polymerization, where polymer chains are grown directly from the surface of the inorganic material.

Another approach involves the use of this molecule as a building block in the synthesis of Metal-Organic Frameworks (MOFs). The aldehyde can be converted to a carboxylic acid or another suitable coordinating group, which can then link metal ions or clusters to form a porous, crystalline framework. The (4-chlorophenyl)ethynyl moiety would then line the pores of the MOF, imparting specific chemical and electronic properties to the internal surface. Such functionalized MOFs could have applications in gas storage, catalysis, and sensing.

Table 2: Potential Strategies for Integrating this compound into Hybrid Materials

| Hybrid Material Type | Integration Strategy | Potential Application |

|---|---|---|

| Functionalized Nanoparticles | Covalent attachment via the aldehyde group to amine-functionalized nanoparticles. | Enhanced dispersibility in polymer composites, targeted drug delivery. |

| Polymer-Coated Nanomaterials | Surface-initiated polymerization from the alkyne or aldehyde group. | Improved interfacial adhesion in nanocomposites, sensors. |

| Metal-Organic Frameworks (MOFs) | Conversion of the aldehyde to a coordinating group for MOF synthesis. | Gas separation and storage, heterogeneous catalysis. |

| Organic-Inorganic Perovskites | Use as an organic cation or surface ligand in perovskite structures. | Stable and efficient solar cells and LEDs. |

Development of Functionalized Surfaces and Coatings

The ability to modify the surface properties of materials is critical in a wide range of technologies, from biomedical implants to microelectronics. This compound provides the chemical handles necessary for the covalent attachment to various substrates, enabling the development of functionalized surfaces and coatings.

The aldehyde group can readily react with amine-functionalized surfaces to form stable imine linkages. This allows for the straightforward modification of materials like silica, glass, and certain polymers that can be easily amino-silanized. The alkyne group is a particularly powerful tool for surface modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." Surfaces functionalized with azide (B81097) groups can be efficiently and specifically reacted with the alkyne on the benzaldehyde derivative. This method is known for its high yield, specificity, and tolerance to a wide range of functional groups and reaction conditions.

The (4-chlorophenyl)ethynyl group, once attached to a surface, can impart specific properties such as hydrophobicity, altered surface energy, and specific interactions with other molecules. For example, the aromatic and halogenated nature of this group could be exploited for creating surfaces with tailored wetting properties or for the selective adsorption of certain analytes in sensor applications.

Future Research Directions and Unexplored Avenues for 2 4 Chlorophenyl Ethynyl Benzaldehyde

Asymmetric Synthesis of Chiral Derivatives

The aldehyde and alkyne functionalities in 2-((4-Chlorophenyl)ethynyl)benzaldehyde serve as ideal handles for introducing chirality, opening pathways to a diverse range of enantiomerically pure compounds with potential applications in pharmacology and materials science. A significant future direction lies in the asymmetric addition of nucleophiles to the aldehyde's carbonyl group. The development of catalytic asymmetric alkynylation reactions, for instance, can lead to the synthesis of chiral propargyl alcohols. wikipedia.orgresearchgate.net The use of chiral ligands in conjunction with metal catalysts, such as zinc, has proven effective for the enantioselective alkynylation of various aldehydes. wikipedia.org Future investigations could focus on optimizing chiral ligands and reaction conditions to achieve high yields and enantioselectivities for the addition of various alkynylzinc compounds to this compound. wikipedia.org

Furthermore, the asymmetric reduction of the aldehyde or the asymmetric addition of other organometallic reagents would yield a variety of chiral secondary alcohols. mdpi.com The exploration of chiral N-heterocyclic carbene (NHC) catalysis could also be a fruitful avenue, as NHCs have been shown to generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, suggesting their potential for novel transformations of this compound. nih.gov The resulting chiral derivatives could be evaluated for their biological activity or serve as building blocks for more complex chiral molecules.

Flow Chemistry Approaches for Scalable Synthesis

To transition from laboratory-scale synthesis to industrial production, the development of scalable and efficient synthetic methods is paramount. Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput optimization. technologynetworks.comwiley-vch.deazolifesciences.com The Sonogashira coupling, a key reaction in the synthesis of this compound, has been successfully adapted to flow chemistry systems. rsc.orgacs.org

Future research should focus on developing a robust and scalable continuous-flow process for the synthesis of this compound. This would involve optimizing parameters such as reactor design, catalyst immobilization, solvent selection, and residence time to maximize yield and purity while minimizing waste. rsc.orgalmacgroup.com The use of packed-bed reactors with immobilized palladium catalysts could facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. A continuous-flow approach would not only enable the large-scale production of the target compound but also pave the way for the synthesis of a library of derivatives in an efficient and automated manner.

Green Chemistry Principles in Reaction Design

The increasing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. For the synthesis of this compound, future research should aim to develop more environmentally benign protocols for the Sonogashira coupling reaction. numberanalytics.com This includes the exploration of greener solvents, such as water or bio-based solvents, to replace commonly used volatile organic compounds. rsc.orgacs.org The use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. rsc.org

Advanced Catalyst Development for Novel Transformations

The internal alkyne of this compound is a versatile functional group that can participate in a wide array of chemical transformations beyond its role as a structural linker. Future research should focus on the development of advanced catalyst systems to unlock novel reactivity of this moiety. For instance, catalytic systems that enable the regioselective and stereoselective addition of various reagents across the carbon-carbon triple bond would provide access to a diverse range of functionalized alkenes. rsc.orgrsc.org

Furthermore, the development of catalysts for the C-H functionalization of the aromatic rings in this compound would allow for the late-stage modification of the molecule, providing a rapid route to a library of derivatives. acs.orgnih.govresearchgate.netglobethesis.comrsc.org Rhodium and iridium catalysts have shown promise in directing group-assisted C-H activation and functionalization of benzaldehyde (B42025) derivatives. acs.orgnih.govrsc.org Additionally, exploring catalytic transformations that involve the aldehyde group in concert with the alkyne, such as intramolecular cyclizations, could lead to the synthesis of novel heterocyclic scaffolds.

Computational Design of Targeted Biological Probes and Materials

Computational chemistry and molecular modeling offer powerful tools for the rational design of molecules with specific functions. Future research should leverage these tools to design derivatives of this compound as targeted biological probes and advanced materials. The alkyne moiety is particularly useful as a bioorthogonal handle for "click" chemistry, allowing for the attachment of fluorescent tags or other reporter groups. wikipedia.org

By computationally modeling the interactions of this compound derivatives with specific biological targets, such as enzymes or receptors, it may be possible to design potent and selective inhibitors or imaging agents. The benzaldehyde core, for example, has been a starting point for the design of inhibitors for enzymes like aldehyde dehydrogenase. The extended structure of the target molecule could be tailored to enhance binding affinity and selectivity. Furthermore, the conjugated π-system of the molecule suggests its potential for applications in organic electronics. Computational studies could be used to predict the electronic properties of polymers and other materials derived from this scaffold, guiding the synthesis of novel organic semiconductors or fluorescent materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.